4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₁H₁₇N₃O₄S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a nitro group, a propylamino group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce the nitro group. This is usually achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene is then sulfonated to introduce the sulfonamide group. This can be done using chlorosulfonic acid or sulfur trioxide.
Amination: The sulfonated product is then reacted with 2-(propylamino)ethylamine to introduce the propylamino group. This step typically requires a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, alcohols
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄)
Major Products
Reduction: 4-Amino-N-[2-(propylamino)ethyl]benzene-1-sulfonamide
Substitution: Various substituted sulfonamides
Oxidation: Oxidized derivatives of the propylamino group
Scientific Research Applications
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
Molecular Pathways: By inhibiting these enzymes, the compound can interfere with cellular processes such as pH regulation and ion transport, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Similar structure but lacks the propylamino group.
N-(2-Aminoethyl)-4-nitrobenzenesulfonamide: Similar structure but with an aminoethyl group instead of a propylamino group.
4-Nitro-N-(propylamino)benzenesulfonamide: Similar structure but with a different arrangement of the propylamino group.
Uniqueness
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is unique due to the presence of both the nitro and propylamino groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C11H17N3O4S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
4-nitro-N-[2-(propylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H17N3O4S/c1-2-7-12-8-9-13-19(17,18)11-5-3-10(4-6-11)14(15)16/h3-6,12-13H,2,7-9H2,1H3 |
InChI Key |
RYIAMKHCGCEKNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.